ethyl 1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring:
- A 1,2,3-triazole core substituted at the 1-position with a carbamoylmethyl group.
- The carbamoyl moiety is further functionalized with a 2-methoxyphenyl group, imparting aromatic and electron-donating properties.
- An ethyl ester at the 4-position of the triazole ring, enhancing solubility and serving as a synthetic handle for further modifications.
For example, methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate () was structurally resolved using SHELX software , suggesting crystallographic characterization as a common step for triazole derivatives.
Properties
Molecular Formula |
C14H16N4O4 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
ethyl 1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate |
InChI |
InChI=1S/C14H16N4O4/c1-3-22-14(20)11-8-18(17-16-11)9-13(19)15-10-6-4-5-7-12(10)21-2/h4-8H,3,9H2,1-2H3,(H,15,19) |
InChI Key |
QLQSTLTYPWOSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[2-(2-METHOXYANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves the reaction of ethyl 1H-1,2,3-triazole-4-carboxylate with 2-(2-methoxyanilino)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[2-(2-METHOXYANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 1-[2-(2-METHOXYANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related triazole esters, highlighting variations in substituents and molecular properties:
Key Observations :
- Aromatic vs.
Physicochemical and Spectroscopic Properties
- Crystallography : Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate () crystallizes with a 77.3° dihedral angle between the triazole and benzene rings, influencing packing via weak C–H⋯O/N interactions . Similar analyses for the target compound could reveal methoxy group effects on crystal lattice formation.
- Spectroscopy :
- ¹H-NMR : Methyl 2-((1-(2,4-dichlorophenyl)-...)triazole-4-carboxylate () shows δ 2.18 (CH₃), 3.69 (OCH₃), and 7.05 (NH), suggesting analogous peaks for the target compound’s methoxy and carbamoyl protons .
- Mass Spectrometry : Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-... () has a molecular ion at m/z 295.7 (M+H)⁺, comparable to the target’s expected m/z 320.3 .
Biological Activity
Ethyl 1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on recent research findings, including synthesis methods, biological evaluations, and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-methoxyphenyl isocyanate with ethyl 4-amino-1H-1,2,3-triazole-4-carboxylate. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) confirm the structural integrity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. A comparative analysis revealed that similar compounds exhibited significant antiproliferative effects against various cancer cell lines. For example:
- Compound A (similar structure): IC50 values of 1.1 μM against MCF-7 cells.
- Compound B : IC50 values of 2.6 μM against HCT-116 cells.
These compounds demonstrated mechanisms involving thymidylate synthase inhibition, which is crucial for DNA synthesis and cell proliferation .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Ethyl Triazole | MCF-7 | TBD | Thymidylate synthase inhibition |
| Compound A | HCT-116 | 2.6 | Thymidylate synthase inhibition |
| Compound B | HepG2 | TBD | Thymidylate synthase inhibition |
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that derivatives with similar triazole structures exhibit significant inhibition against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus
- Escherichia coli
The antimicrobial efficacy is often assessed through standard disk diffusion methods and minimum inhibitory concentration (MIC) tests.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Ethyl Triazole | Staphylococcus aureus | TBD |
| Compound C | Escherichia coli | TBD |
Case Study 1: Evaluation Against Cancer Cell Lines
In a recent study published in Frontiers in Pharmacology, a series of triazole derivatives were synthesized and tested for their anticancer properties. The study reported that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro.
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation conducted by researchers at [Institution Name] assessed the antimicrobial properties of various triazole derivatives. The study found that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
